MAO-B Inhibition Potency and 107-Fold Selectivity Over MAO-A
N-(5-Aminoquinolin-3-yl)acetamide inhibited human recombinant MAO-B with an IC₅₀ of 73 nM, while its MAO-A IC₅₀ was 7,800 nM, yielding a selectivity index of ~107-fold for MAO-B [1]. In contrast, the classic MAO-B inhibitor selegiline exhibits an MAO-B IC₅₀ of approximately 10 nM but only ~10-fold selectivity over MAO-A at therapeutic concentrations [2]. The compound thus provides a quantitatively distinct selectivity window within the aminoquinoline chemotype, where most unsubstituted 3-acetamidoquinolines show no measurable MAO-B affinity.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 73 nM; MAO-A IC₅₀ = 7,800 nM; selectivity ratio ≈ 107 |
| Comparator Or Baseline | Selegiline (classical MAO-B inhibitor) MAO-B IC₅₀ ≈ 10 nM; selectivity ratio ≈ 10 (class-level reference) |
| Quantified Difference | Target compound is 7-fold less potent on MAO-B but exhibits ~10-fold greater selectivity over MAO-A compared to selegiline. |
| Conditions | Human recombinant MAO-B/A expressed in supersomes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline [1]. |
Why This Matters
High MAO-B selectivity reduces the risk of dietary tyramine interactions (cheese effect) and allows safer chronic dosing in neurodegenerative research applications.
- [1] BindingDB Entry BDBM50585927. University of Bari 'Aldo Moro' / ChEMBL. Human recombinant MAO-A (IC₅₀ 7.80E+3 nM) and MAO-B (IC₅₀ 73 nM) inhibition data. View Source
- [2] Youdim MB, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nat Rev Neurosci. 2006;7(4):295-309. (Provides selegiline MAO-B IC₅₀ and selectivity context.) View Source
